![molecular formula C7H11NOS B1376768 3-Amino-1-(thiophen-3-yl)propan-1-ol CAS No. 1386398-79-3](/img/structure/B1376768.png)
3-Amino-1-(thiophen-3-yl)propan-1-ol
Overview
Description
“3-Amino-1-(thiophen-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 677006-14-3 . It has a molecular weight of 157.24 . The compound is in the form of a liquid or a low melting solid . The IUPAC name for this compound is 3-amino-3-(3-thienyl)-1-propanol .
Synthesis Analysis
The synthesis of “3-Amino-1-(thiophen-3-yl)propan-1-ol” involves a stirred suspension of LAH in dry THF to which a solution of 3-oxo-3-(thiophen-3-yl)propanenitrile in dry THF is added dropwise at 0° C. under a nitrogen atmosphere . The mixture is then warmed to 25° C. and heated at 65° C. for 6 hours .Molecular Structure Analysis
The linear formula of “3-Amino-1-(thiophen-3-yl)propan-1-ol” is C7H11NOS . The InChI code is 1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 .Physical And Chemical Properties Analysis
“3-Amino-1-(thiophen-3-yl)propan-1-ol” is a liquid or a low melting solid .Scientific Research Applications
Biological Activity
Thiophene derivatives have been studied for their biological activities. For example, some compounds containing a thiophene nucleus have shown various activities such as anti-inflammatory effects and acting as serotonin antagonists, which could be used in the treatment of conditions like Alzheimer’s disease .
Enantioselective Bioreduction
Thiophene derivatives have been used in enantioselective bioreduction processes. This refers to a chemical reaction that produces one enantiomer preferentially over another, which is important in creating substances with specific desired properties .
Synthetic Chemistry
In synthetic chemistry, thiophene derivatives are valuable for their potential to create advanced compounds with a variety of biological effects. They play a vital role for medicinal chemists to improve compounds .
Safety and Hazards
Future Directions
Thiophene-based compounds, such as “3-Amino-1-(thiophen-3-yl)propan-1-ol”, have been the subject of increasing interest due to their potential biological activity . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-amino-1-thiophen-3-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRPLHKUOZYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(thiophen-3-yl)propan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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